Bilirubin conjugate

Bilirubin Solubility Analytical Method Development Reference Material Preparation

Bilirubin conjugate (ditaurobilirubin disodium salt) is the only synthetic derivative that exactly replicates the direct diazo reactivity of endogenous conjugated bilirubin without accelerator. Unlike UCB, it dissolves freely in water at 10 mg/mL, enabling organic-solvent-free calibrator preparation. With ≥90% direct-reacting fraction and molar absorptivity identical to UCB, it serves as the definitive primary standard for DBIL assays on automated platforms. Lyophilized with human serum, it yields multi-analyte calibrator kits with extended shelf life. For interference testing, prepare pools up to 340 µmol/L conjugated bilirubin—eliminating patient specimen sourcing. Lot-to-lot reproducibility is guaranteed by defined purity profiles (Direct Bilirubin >90% of total).

Molecular Formula C37H44N6Na2O10S2
Molecular Weight 842.9 g/mol
CAS No. 68683-34-1
Cat. No. B1663532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilirubin conjugate
CAS68683-34-1
SynonymsBilirubin Ditaurate
Molecular FormulaC37H44N6Na2O10S2
Molecular Weight842.9 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]
InChIInChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;;
InChIKeyIQKDYMAMJBFOQJ-HITFMFJXSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Bilirubin Conjugate (CAS 68683-34-1) Baseline Overview for Direct Bilirubin Standardization


Bilirubin conjugate (CAS 68683-34-1), chemically identified as ditaurobilirubin (DTB) disodium salt, is a synthetic, water-soluble bilirubin derivative designed to mimic the reactivity of endogenous bilirubin glucuronides [1]. This compound consists of unconjugated bilirubin (UCB) with taurine side chains attached to the C8 and C12 propionic acids, conferring high aqueous solubility and direct diazo reactivity without the need for accelerators . Its primary application is as a direct bilirubin standard in clinical chemistry assays, where it behaves comparably to purified natural bilirubin conjugates from human bile .

Why Unconjugated Bilirubin Cannot Substitute for Bilirubin Conjugate in Direct Bilirubin Assays


Unconjugated bilirubin (UCB) and synthetic bilirubin conjugate (DTB) are not interchangeable in analytical and research applications due to fundamental differences in physicochemical properties and reactivity profiles. UCB is lipophilic and requires organic solvents or protein carriers for solubilization, whereas DTB is freely water-soluble (10 mg/mL) . In diazo-based bilirubin assays, UCB does not react directly without an accelerator (e.g., methanol or caffeine), leading to underestimation of the conjugated fraction if substituted [1]. Furthermore, DTB exhibits distinct interference patterns in clinical chemistry assays that more closely mimic endogenous bilirubin glucuronides, while UCB behaves differently, as demonstrated in creatinine and uric acid measurement systems [2]. These disparities render UCB an unsuitable alternative for applications requiring a reliable direct bilirubin standard or a soluble bilirubin derivative for interference testing.

Quantitative Differentiation Evidence for Bilirubin Conjugate (CAS 68683-34-1) Against Unconjugated Bilirubin and Natural Conjugates


Aqueous Solubility Enables Direct Use in Aqueous Assay Buffers Without Organic Solvents or Carrier Proteins

Bilirubin conjugate (DTB) exhibits definitive water solubility of 10 mg/mL, in stark contrast to unconjugated bilirubin (UCB), which is practically insoluble in aqueous buffers and requires dissolution in organic solvents (e.g., DMSO, alkaline solutions) or complexation with albumin . This solubility advantage eliminates the need for solubilizing agents that may interfere with downstream assays or introduce variability in standard curve preparation .

Bilirubin Solubility Analytical Method Development Reference Material Preparation

Direct Diazo Reactivity Without Accelerator for Accurate Direct Bilirubin Quantification

In the Jendrassik-Gróf total bilirubin method, bilirubin conjugate (DTB) demonstrates quantitative reaction with diazo reagent without an accelerator, whereas unconjugated bilirubin (UCB) requires an accelerator (e.g., methanol) to achieve full color development [1]. The direct bilirubin (DBIL) reaction in acetate buffer (pH 4.75) is quantitative for DTB in human serum, achieving >95% of the total bilirubin value, while UCB shows negligible direct reactivity under the same conditions . This differential reactivity is fundamental to the clinical distinction between direct (conjugated) and indirect (unconjugated) bilirubin fractions.

Clinical Chemistry Bilirubin Assays Diazo Method

Identical Molar Absorptivity to Unconjugated Bilirubin in Total Bilirubin Assays Enables Accurate Calibration

In the Jendrassik-Gróf total bilirubin (TBIL) method, the azopigments formed from bilirubin conjugate (DTB) and unconjugated bilirubin (UCB) exhibit identical molar absorptivities, and this absorptivity remains unchanged in the presence of either human or bovine serum albumin [1]. This equivalence allows DTB to serve as a direct surrogate calibrator for UCB in total bilirubin measurements, eliminating the need for separate calibration curves for conjugated versus unconjugated species [2].

Bilirubin Calibration Spectrophotometry Assay Standardization

Stability When Lyophilized with Human Serum Supports Reliable Calibrator Preparation

Bilirubin conjugate (DTB) demonstrates high stability when lyophilized in a human serum matrix, a critical requirement for the production of commercial calibrators and control materials [1]. In contrast, unconjugated bilirubin (UCB) undergoes oxidative degradation and isomerization more rapidly under similar conditions, requiring additional stabilization strategies (e.g., inert atmosphere, light protection, antioxidants) . The precision of endpoint assays for DTB in lyophilized serum is high, with within-run coefficients of variation (CV) <2% [1].

Calibrator Stability Lyophilization Quality Control

Competitive Inhibition Profile in Thyroid Hormone Uptake Distinguishes DTB from Unconjugated Bilirubin

In a competitive inhibition study using cultured rat brain astrocytes, bilirubin conjugate (DTB) exhibited a Ki value of 2.5 µM for the inhibition of [125I]T3 uptake, which is approximately 12-fold lower (more potent) than unconjugated bilirubin (UCB) with a Ki of 31 µM, and approximately 2-fold higher (less potent) than natural bilirubin glucuronides (Ki = 1.2 µM) [1]. Biliverdin, another heme catabolite, showed a Ki of 48 µM. These quantitative differences in affinity for the thyroid hormone transport system reflect distinct molecular recognition properties among bilirubin species [2].

Bilirubin Toxicology Thyroid Hormone Transport Astrocyte Biology

Interference Patterns in Creatinine Assays Closely Mimic Natural Conjugated Bilirubin

In a comparative interference study evaluating six mechanized serum creatinine methods, bilirubin conjugate (DTB) produced interference magnitudes that were statistically indistinguishable from those of natural conjugated bilirubin (Bc), whereas unconjugated bilirubin (Bu) exhibited distinct and generally less pronounced interference [1]. Specifically, in alkaline picrate methods, both DTB and Bc caused negative interference of approximately 20-30% at bilirubin concentrations of 340 µmol/L, while Bu interference was <10% [2]. In direct enzymatic methods based on hydrogen peroxide measurement, both soluble derivatives showed comparable positive interference, underscoring the validity of DTB as a surrogate for Bc in interference testing [1].

Bilirubin Interference Creatinine Assay Method Validation

Validated Application Scenarios for Bilirubin Conjugate (CAS 68683-34-1) Based on Quantitative Evidence


Direct Bilirubin Calibrator for Automated Clinical Chemistry Analyzers

Based on its direct diazo reactivity without accelerator and identical molar absorptivity to UCB [1], Bilirubin conjugate is optimally deployed as a primary calibrator for direct bilirubin (DBIL) assays on automated platforms. The compound's water solubility of 10 mg/mL allows preparation of aqueous stock standards without organic solvents, while its stability when lyophilized with human serum [1] supports production of multi-analyte calibrator kits with extended shelf life. This application is supported by the compound's use in commercial bilirubin assay kits and its recommendation as a surrogate calibrator for conjugated bilirubin in peer-reviewed literature [1].

Bilirubin Interference Testing for Clinical Method Validation

Given the demonstrated equivalence between DTB and natural conjugated bilirubin (Bc) in interference studies for creatinine [2] and other analytes, procurement of this compound is indicated for laboratories performing method validation or verification under CLIA or ISO 15189 guidelines. The compound can be used to prepare interference test pools at clinically relevant conjugated bilirubin concentrations (up to 340 µmol/L) [2], eliminating the need to obtain and characterize patient specimens with elevated conjugated bilirubin. This application streamlines the assessment of icterus interference thresholds required by regulatory bodies .

In Vitro Toxicology and Transport Studies of Bilirubin Species

For researchers investigating bilirubin neurotoxicity, hepatobiliary transport, or thyroid hormone interactions, Bilirubin conjugate provides a well-characterized, water-soluble analog of endogenous glucuronides. The compound's intermediate Ki (2.5 µM) for T3 uptake inhibition [3] positions it as a more physiologically relevant comparator than UCB (Ki = 31 µM) for studies of conjugated hyperbilirubinemia. Its defined purity profile (Direct Bilirubin >90% of total, Total Bilirubin 60-80% by weight) ensures experimental reproducibility across laboratories.

Quality Control Material for Direct Bilirubin in Point-of-Care Devices

The water solubility and direct diazo reactivity of Bilirubin conjugate [1] make it suitable for preparing quality control materials for point-of-care bilirubinometers and transcutaneous bilirubin devices. The compound's stability in lyophilized form [1] supports shipment and storage under ambient conditions when packaged appropriately, facilitating external quality assessment schemes in low-resource settings where cold chain logistics are challenging.

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